molecular formula C8H14O2 B3052556 3,3,5,5-Tetramethyloxolan-2-one CAS No. 4237-83-6

3,3,5,5-Tetramethyloxolan-2-one

Cat. No.: B3052556
CAS No.: 4237-83-6
M. Wt: 142.2 g/mol
InChI Key: DTPSINDCVZJYPO-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethyloxolan-2-one (CAS 16466-24-3) is a specialty organic compound with the molecular formula C8H14O2 . It is a lactone (a cyclic ester) that serves as a valuable building block in chemical synthesis and organic research. This compound, also known as 3,3,4,4-tetramethylbutyrolactone, can be synthesized through several routes, including the reaction of diethyl ketone with ethyl 2-bromopropionate, and the palladium-catalyzed carbonylation of 2,3-dihydrofuran . Its sterically hindered structure, featuring four methyl groups on the lactone ring, makes it a subject of interest for developing novel synthetic methodologies and for studying the properties of highly substituted heterocyclic systems. Researchers can employ this lactone in the exploration of new polymers, fine chemicals, and other complex molecular architectures. This product is intended for research purposes and is not for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,5,5-tetramethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)5-8(3,4)10-6(7)9/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPSINDCVZJYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334551
Record name 3,3,5,5-tetramethyloxolan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4237-83-6
Record name 3,3,5,5-tetramethyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,3,5,5 Tetramethyloxolan 2 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For a complex structure like 3,3,5,5-Tetramethyloxolan-2-one, this process highlights the key bonds to form and the most logical precursor molecules.

Two primary retrosynthetic pathways can be envisioned for this target molecule:

Lactone Hydrolysis Disconnection: The most straightforward disconnection involves breaking the ester bond within the lactone ring. This C-O bond disconnection is the reverse of an intramolecular esterification (lactonization). This pathway leads to a key precursor: 4-hydroxy-2,2,4-trimethylpentanoic acid . This γ-hydroxy acid contains all the necessary carbon atoms and the hydroxyl and carboxylic acid functionalities required to form the final lactone ring.

Baeyer-Villiger Oxidation Disconnection: An alternative and powerful strategy in lactone synthesis involves the Baeyer-Villiger oxidation of a cyclic ketone. mdpi.com Retrosynthetically, this means the target lactone can be traced back to a corresponding cyclic ketone, 2,2,4,4-tetramethylcyclobutanone . This approach transforms the problem of forming a five-membered lactone into the synthesis of a four-membered carbocyclic ring, which presents its own set of synthetic challenges and opportunities.

These two disconnections form the basis for the primary synthetic strategies discussed below.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound hinges on the efficient preparation of its key precursors, as identified in the retrosynthetic analysis.

Approaches to Key Intermediates

Synthesis of γ-Hydroxy Acid Precursors

The synthesis of 4-hydroxy-2,2,4-trimethylpentanoic acid is a critical step in the lactonization pathway. A classic and effective method to construct this molecule is the Reformatsky reaction . This reaction involves the treatment of a ketone or aldehyde with an α-halo ester in the presence of zinc metal.

For this specific target, the reaction would occur between acetone and an ester of α-bromoisobutyric acid, such as ethyl α-bromoisobutyrate . The zinc first reacts with the bromoester to form an organozinc intermediate, known as a Reformatsky enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. Subsequent acidic workup protonates the resulting alkoxide and hydrolyzes the ester to yield the desired 4-hydroxy-2,2,4-trimethylpentanoic acid.

Synthesis of Cyclobutanone Precursors

The Baeyer-Villiger pathway requires the synthesis of 2,2,4,4-tetramethylcyclobutanone. This sterically crowded four-membered ring is typically synthesized via the [2+2] cycloaddition (dimerization) of dimethylketene (B1620107) . Dimethylketene itself is an unstable intermediate that can be generated in situ from precursors like isobutyryl chloride by dehydrohalogenation with a non-nucleophilic base such as triethylamine. The generated dimethylketene readily dimerizes to form a diketone, which can then be converted to the desired cyclobutanone.

Cyclization Strategies to Form the Lactone Ring

With the key precursors in hand, the final step is the formation of the five-membered lactone ring.

This method corresponds to the cyclization of the γ-hydroxy acid precursor, 4-hydroxy-2,2,4-trimethylpentanoic acid. The intramolecular esterification of γ-hydroxy acids to form stable five-membered γ-lactones often occurs spontaneously, but it is typically accelerated by an acid catalyst. wikipedia.org

The reaction involves the protonation of the carboxylic acid carbonyl group by a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), which enhances its electrophilicity. The hydroxyl group at the γ-position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Elimination of a water molecule from the resulting tetrahedral intermediate yields the final lactone product. The reaction is reversible, and the removal of water via azeotropic distillation can be used to drive the equilibrium towards the formation of this compound.

The Baeyer-Villiger oxidation represents a highly effective alternative for forming the lactone ring from the 2,2,4,4-tetramethylcyclobutanone precursor. This reaction involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. mdpi.com

The mechanism involves the initial addition of the peroxy acid to the ketone carbonyl, followed by a concerted rearrangement step. One of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, with the simultaneous cleavage of the weak oxygen-oxygen bond of the peroxide. Due to the symmetry of 2,2,4,4-tetramethylcyclobutanone, the migration of either of the two equivalent α-carbons results in the formation of the single desired product, this compound, simplifying the outcome.

Table 1: Comparison of Synthetic Routes

Stereochemical Control in this compound Synthesis

Stereochemical control is a critical aspect of many organic syntheses, aiming to selectively form one stereoisomer over others. nih.gov However, in the context of this compound, this concept is not applicable.

The target molecule is achiral . It possesses no stereocenters (chiral carbons) and has a plane of symmetry passing through the ring oxygen and the carbonyl group. The presence of gem-dimethyl groups at both the C3 and C5 positions means that no enantiomers or diastereomers (like cis/trans isomers) can exist for this structure.

Therefore, the synthesis of this compound does not require any methods for stereocontrol. Any valid synthetic route will inevitably lead to the single, achiral molecular structure. While stereochemistry is not a concern, the significant steric hindrance imparted by the four methyl groups is a major factor influencing the reactivity of the precursors and the feasibility of the cyclization reactions. These steric effects can affect reaction rates and may require more forcing conditions compared to less substituted analogues.

Table 2: Chemical Compounds Mentioned

Green Chemistry Approaches and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For the synthesis of lactones such as this compound, several green chemistry principles can be applied, drawing from established methodologies for structurally similar compounds. These approaches prioritize the use of renewable feedstocks, less hazardous reagents, and catalytic processes to enhance efficiency and minimize waste.

Biocatalytic Routes: Enzymatic transformations offer a powerful tool for the green synthesis of lactones. numberanalytics.comnih.gov Biocatalytic methods are lauded for their high selectivity under mild reaction conditions. numberanalytics.com One of the most prominent biocatalytic routes for lactone synthesis is the Baeyer-Villiger oxidation, which can be facilitated by Baeyer-Villiger monooxygenases (BVMOs). nih.govwikipedia.orgnih.gov These enzymes utilize molecular oxygen and a cofactor like NADPH to convert cyclic ketones into lactones. nih.govwikipedia.org While a specific BVMO-catalyzed synthesis of this compound is not extensively documented, the general applicability of this method to cyclic ketones suggests its potential. The hypothetical biocatalytic Baeyer-Villiger oxidation of 2,2,4,4-tetramethylcyclobutanone would yield the desired product.

Another biocatalytic strategy involves the oxidative lactonization of diols. nih.gov This approach could theoretically start from 3,3,5,5-tetramethyl-1,4-butanediol, utilizing oxidoreductases to achieve cyclization. The biosynthesis of diols from renewable resources, such as through the fermentation of sugars, further enhances the sustainability of this route. nih.gov

Catalytic Hydrogenation of Renewable Feedstocks: A promising sustainable route to gamma-butyrolactone (B3396035) (GBL) and its derivatives involves the catalytic hydrogenation of precursors derived from biomass. google.comnih.govrsc.org For instance, 2-furanone, which can be synthesized from furfural (B47365) obtained from lignocellulosic biomass, can be hydrogenated to GBL. google.comnih.govrsc.org A study demonstrated the high-yielding synthesis of GBL from 2-furanone using a palladium catalyst supported on humin-derived activated carbon (Pd/HAC). google.comnih.govrsc.org This heterogeneous catalyst is recyclable, adding to the green credentials of the process. nih.govrsc.org

The following table summarizes the results of the catalytic hydrogenation of 2-furanone to GBL under optimized conditions. nih.govrsc.org

CatalystCatalyst Loading (wt%)H2 Pressure (MPa)SolventTemperatureIsolated Yield (%)
4% Pd/HAC50.5THFRoom Temp89

This data highlights the potential for developing a similar catalytic system for the synthesis of this compound from a suitably substituted furanone precursor.

Green Oxidation Methods: The Baeyer-Villiger oxidation can also be performed using greener chemical oxidants. acs.orgorganic-chemistry.orgsigmaaldrich.com Oxone, a stable and non-polluting oxidizing agent, has been successfully used for the oxidation of cyclic ketones to lactones in water, a green solvent. acs.orgorganic-chemistry.org This method avoids the formation of hydroxy acids as byproducts. acs.org Another environmentally friendly oxidant is hydrogen peroxide, often used in conjunction with a catalyst. sigmaaldrich.commdpi.commdpi.com The use of solid acid catalysts or metal oxides can activate hydrogen peroxide for the oxidation of ketones. sigmaaldrich.commdpi.com For example, the selective oxidation of tetrahydrofuran (B95107) to gamma-butyrolactone has been achieved using a spinel ZnFe2O4 nanoparticle catalyst and hydrogen peroxide. mdpi.com

The table below shows the effect of catalyst amount on the conversion of THF and selectivity for GBL. mdpi.com

Catalyst Amount (g)THF Conversion (%)GBL Selectivity (%)
0.2524.176.4
0.5047.388.3

These findings suggest that a similar catalytic system could be explored for the oxidation of a tetramethyl-substituted tetrahydrofuran to produce this compound.

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is critical for the application of chemical compounds. The purification and isolation of this compound would likely involve a combination of standard and advanced techniques, similar to those used for other lactones.

Distillation: Distillation is a common method for purifying liquid compounds. For gamma-butyrolactone, distillation under reduced pressure is often employed to separate it from less volatile impurities. google.com A heat treatment prior to distillation can also be used to remove water and other volatile impurities. google.com

Extraction: Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases. For instance, gamma-butyrolactone can be separated from aqueous solutions using solvents like methylene (B1212753) chloride or chloroform. swgdrug.org A specialized extraction method involves the use of a silver ion solution to separate lactones with unsaturated alkyl groups from their saturated analogs. google.com

Crystallization: Crystallization is a powerful technique for obtaining high-purity solid compounds. While this compound is a liquid at room temperature, crystallization could be employed at lower temperatures or for solid derivatives.

Chromatography: Chromatography encompasses a range of techniques that are highly effective for the purification of complex mixtures.

Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. bridgewater.edu However, challenges can arise from byproduct formation, necessitating careful selection of the solvent system. bridgewater.edubridgewater.edu

Ion Exchange Chromatography: This technique can be used to remove ionic impurities from lactone products. google.com

Centrifugal Partition Chromatography (CPC): CPC, a form of counter-current chromatography, is a highly efficient method for the large-scale purification of lactones. tandfonline.comresearchgate.netbioline.org.br It avoids the use of solid stationary phases, which can lead to sample adsorption and degradation. researchgate.net This technique has been successfully used to isolate and purify kavalactones and sesquiterpene lactones. tandfonline.combioline.org.br

The following table presents a comparison of different chromatographic techniques for lactone purification.

Chromatographic TechniquePrincipleAdvantagesDisadvantages
Silica Gel Column ChromatographyAdsorptionWidely applicable, versatileCan lead to sample loss, byproduct formation can complicate separation bridgewater.edubridgewater.edu
Ion Exchange ChromatographyIon exchangeEffective for removing ionic impurities google.comLimited to charged species
Centrifugal Partition ChromatographyPartition between two immiscible liquid phasesHigh-throughput, scalable, avoids solid support issues tandfonline.comresearchgate.netRequires specialized equipment

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3,5,5 Tetramethyloxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. hw.ac.uk For 3,3,5,5-tetramethyloxolan-2-one, ¹H and ¹³C NMR would provide definitive information about its symmetric structure.

Due to the presence of a plane of symmetry passing through the C2-O1-C5 axis, the molecule is achiral and presents a simplified NMR spectrum. The four methyl groups are in two distinct chemical environments, and the two methylene (B1212753) protons are chemically equivalent.

Research Findings:

Based on the molecular structure, the following signals can be predicted. In ¹H NMR, two singlets are expected: one for the two equivalent methyl groups at the C3 position and another for the two equivalent methyl groups at the C5 position. A single singlet would also be observed for the two equivalent protons of the methylene group at the C4 position.

In ¹³C NMR, five distinct signals are anticipated: one for the carbonyl carbon (C2), one for the quaternary carbon at C3, one for the methylene carbon (C4), one for the quaternary, oxygen-bearing carbon at C5, and two signals for the two pairs of non-equivalent methyl carbons. The chemical shifts can be estimated based on data from related γ-lactone structures. ipb.pt

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted)
PositionChemical Shift (δ, ppm)MultiplicityIntegration
C3-CH₃ (x2)~1.2Singlet6H
C4-H₂~1.9Singlet2H
C5-CH₃ (x2)~1.4Singlet6H
¹³C NMR (Predicted)
PositionChemical Shift (δ, ppm)
C2 (C=O)~177
C3~45
C4~40
C5~85
C3-CH₃ (x2)~25
C5-CH₃ (x2)~28

Note: Predicted values are based on typical chemical shifts for γ-lactones and substituted alkanes. Actual experimental values may vary based on solvent and other conditions. wisc.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying functional groups. spectroscopyonline.com The techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa. spectroscopyonline.comnih.gov

Research Findings:

The most prominent feature in the FT-IR spectrum of this compound would be a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring. This band is typically found in the region of 1770-1795 cm⁻¹ for γ-lactones. nih.govnist.gov Other significant bands would include the C-O-C stretching vibrations of the ester group and the C-H bending and stretching vibrations of the methyl and methylene groups.

The Raman spectrum would also show the C=O stretch, although likely with weaker intensity than in the IR spectrum. The symmetric vibrations of the carbon skeleton and C-H stretches are expected to be more pronounced in the Raman spectrum. spectroscopyonline.com

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretching (CH₃, CH₂)2850 - 3000Medium-StrongStrong
C=O Stretching (Lactone)~1775Very StrongMedium
C-H Bending (CH₃, CH₂)1370 - 1470MediumMedium
C-O Stretching1000 - 1200StrongWeak

Note: Predicted values are based on characteristic group frequencies for γ-lactones. nih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. libretexts.org

Research Findings:

For this compound (C₉H₁₆O₂), the molecular weight is 156.22 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 156.

The fragmentation of γ-lactones is well-studied. Key fragmentation pathways for this molecule would likely involve:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for compounds with gem-dimethyl groups, leading to a stable tertiary carbocation. This would produce a prominent peak at m/z 141 (M-15).

Loss of carbon monoxide (CO): Cleavage of the lactone ring can result in the loss of a neutral CO molecule, giving a fragment at m/z 128 (M-28).

Alpha-cleavage: Cleavage of the C3-C4 bond or C5-O1 bond can lead to various smaller fragments.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment IonNotes
156[C₉H₁₆O₂]⁺˙Molecular Ion (M⁺˙)
141[C₈H₁₃O₂]⁺Loss of •CH₃ from C3 or C5
99[C₆H₁₁O]⁺Likely from cleavage at C4-C5 and loss of a methyl radical
83[C₆H₁₁]⁺Further fragmentation involving loss of oxygen-containing groups
56[C₄H₈]⁺˙Possible retro-Diels-Alder type fragmentation after ring opening

Note: The relative intensities of fragment ions depend on their stability and the ionization energy used. libretexts.orgyoutube.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles.

Research Findings:

An X-ray crystal structure analysis of this compound would reveal the precise conformation of the five-membered oxolane ring. Saturated five-membered rings are typically not planar and adopt puckered conformations, such as an envelope or twist form, to minimize steric and torsional strain. Given the steric bulk of the four methyl groups, significant puckering of the ring would be expected. The analysis would also provide exact measurements for the C=O and C-O bond lengths within the lactone functional group and quantify the bond angles within the ring and of the substituent methyl groups.

As no published crystal structure for this specific compound is available, a data table of crystallographic parameters cannot be provided.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), measure the differential absorption of left and right circularly polarized light. saschirality.org These methods are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. cas.cz

Research Findings:

The molecular structure of this compound possesses a plane of symmetry that bisects the O1-C2=O and C4 atoms. Molecules with such a plane of symmetry are, by definition, achiral .

Therefore, this compound will not exhibit any chiroptical activity. Its ECD and VCD spectra would be silent (zero signal across all wavelengths), and it would not cause the rotation of plane-polarized light. This lack of a signal is a definitive piece of structural information, confirming the absence of chirality in the molecule. saschirality.orgcas.cz

Reaction Mechanisms and Chemical Transformations of 3,3,5,5 Tetramethyloxolan 2 One

Ring-Opening Reactions of the Lactone Moiety

The cleavage of the ester linkage in the lactone ring is a characteristic reaction of 3,3,5,5-tetramethyloxolan-2-one, which can be initiated through several mechanisms.

The strained nature of the five-membered ring in some lactones makes them susceptible to nucleophilic attack. In these reactions, a nucleophile attacks one of the electrophilic carbon atoms of the lactone ring, leading to the opening of the ring. This process is a type of nucleophilic acyl substitution. The high degree of ring strain in certain lactones, particularly smaller rings, significantly drives these reactions forward.

For instance, the reaction of epoxides, which are three-membered cyclic ethers, with strong nucleophiles proceeds via an SN2-type mechanism. khanacademy.org The nucleophile preferentially attacks the least sterically hindered carbon, resulting in an anti-opening of the ring. khanacademy.org While this compound has a five-membered ring and is thus less strained than an epoxide, the principles of nucleophilic attack are analogous. The carbonyl carbon is a primary site for nucleophilic attack, which would lead to the cleavage of the acyl-oxygen bond.

Under acidic conditions, the ring-opening of lactones is facilitated. researchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack, often by a weak nucleophile like water or an alcohol, leads to the opening of the ring. researchgate.netlibretexts.org

In the case of epoxides, which share the characteristic of a strained ring, acid-catalyzed ring-opening involves the protonation of the epoxide oxygen, turning it into a better leaving group. masterorganicchemistry.comkhanacademy.org The nucleophile then attacks the more substituted carbon, a process that resembles the Markovnikov opening of bromonium or mercurinium ions. masterorganicchemistry.com For this compound, acid-catalyzed hydrolysis would yield 4-hydroxy-2,2,4-trimethylpentanoic acid.

Lewis acids can also catalyze the ring-opening of lactones by coordinating to the carbonyl oxygen, which, similar to protonation, increases the electrophilicity of the carbonyl carbon. This makes the lactone more susceptible to nucleophilic attack. For example, Lewis acids like titanium isopropoxide and zinc iodide have been used to mediate the ring-opening of epoxides. masterorganicchemistry.com

In these transformations, an oxonium intermediate is formed, which then undergoes nucleophilic attack. This approach is particularly useful for promoting reactions with less reactive nucleophiles.

The regioselectivity of ring-opening reactions in cyclic esters is influenced by both electronic and steric factors. In nucleophilic ring-opening under basic conditions, the attack generally occurs at the less sterically hindered carbon. khanacademy.org Conversely, under acidic conditions, the attack often favors the more substituted carbon due to the development of a partial positive charge at this position in the transition state. youtube.com

The stereochemistry of these reactions is also well-defined. Nucleophilic ring-opening reactions typically proceed with an inversion of configuration at the center of attack, characteristic of an SN2 mechanism.

Reactions Involving the Carbonyl Group Beyond Ring-Opening

Beyond ring-opening, the carbonyl group of this compound can undergo reactions typical of ketones. These include nucleophilic additions and reactions involving the α-carbons.

For example, aldehydes and ketones can be reduced by hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) to form alcohols. jackwestin.com In the case of this compound, reduction of the carbonyl group would likely lead to the corresponding lactol, 3,3,5,5-tetramethyloxolan-2-ol.

Furthermore, the α-carbons to the carbonyl group can be involved in enolate chemistry. jackwestin.com In the presence of a suitable base, a proton can be abstracted from the α-carbon to form an enolate, which can then act as a nucleophile in various reactions, such as alkylation or aldol-type reactions. jackwestin.com

Reduction Reactions of the Lactone Carbonyl

The carbonyl group of the lactone in this compound is susceptible to reduction by various metal hydride reagents. These reactions typically result in the cleavage of the ester bond and formation of a diol.

Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) and Lithium Triethylborohydride (LiBHEt₃) are effective in reducing lactones to diols. wikipedia.org For instance, the reaction of a lactone with LiBHEt₃ leads to the formation of the corresponding diol. wikipedia.org The reduction of this compound with a suitable metal hydride would yield 2,2,4,4-tetramethylpentane-1,5-diol. While LiAlH₄ is a powerful reducing agent capable of reducing most carbonyl-containing functional groups, other reagents like Lithium Borohydride (LiBH₄) are also capable of reducing esters and lactones to alcohols. chem-station.com

The choice of reducing agent can be crucial for selectivity in molecules with multiple functional groups. For example, Lithium tri-tert-butoxyaluminium hydride (LTBA) is known to selectively reduce aldehydes and ketones in the presence of esters, with which it reacts very slowly. wikipedia.org

Table 1: Reduction of this compound

ReagentProductNotes
Lithium Aluminium Hydride (LiAlH₄)2,2,4,4-tetramethylpentane-1,5-diolA strong, non-selective reducing agent for carbonyls. chem-station.comwikipedia.org
Lithium Triethylborohydride (LiBHEt₃)2,2,4,4-tetramethylpentane-1,5-diolA very strong reducing agent, often used for sterically hindered substrates. wikipedia.org
Lithium Borohydride (LiBH₄)2,2,4,4-tetramethylpentane-1,5-diolA stronger reducing agent than NaBH₄, capable of reducing esters. chem-station.com

Derivatization at the Carbonyl Position

The carbonyl carbon of this compound is an electrophilic center that can be attacked by various nucleophiles, leading to ring-opening and the formation of different derivatives. This process is a type of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org The general mechanism involves the initial attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide as a leaving group and forming a new carbonyl compound. libretexts.orglibretexts.org

Common nucleophilic acyl substitution reactions include:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, cleaves the lactone to form the corresponding hydroxy carboxylic acid. Basic hydrolysis, or saponification, is generally irreversible due to the deprotonation of the resulting carboxylic acid. masterorganicchemistry.com

Aminolysis: Reaction with ammonia (B1221849) or amines yields amides.

Alcoholysis: Reaction with an alcohol results in the formation of an ester.

Grignard Reaction: Reaction with organometallic reagents like Grignard reagents can lead to the formation of ketones or alcohols after a second addition. libretexts.org

The reactivity of carboxylic acid derivatives towards nucleophilic attack generally follows the order: acid chlorides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com The stability of the leaving group is a key factor; better leaving groups lead to more reactive derivatives. youtube.com

Reactions at the Alkyl Substituents and Oxolane Ring Carbons

Alpha-Methyl Group Reactivity

The carbon atom adjacent to the carbonyl group in a lactone is referred to as the alpha-carbon. In this compound, this position (C4) is a quaternary carbon, meaning it has no hydrogen atoms attached. The methyl groups are at the C3 and C5 positions. The reactivity of the alpha-methylene group in some lactones is significant, particularly in Michael-type additions. nih.govnih.gov However, in this compound, the alpha-position lacks protons, and the adjacent C3 position is sterically hindered by gem-dimethyl groups. This steric hindrance significantly reduces the possibility of enolate formation and subsequent reactions at the alpha-position.

Electrophilic and Radical Reactions on the Ring System

The saturated oxolane ring of this compound is generally not susceptible to electrophilic attack under normal conditions. However, radical reactions can be initiated on saturated carbon atoms. Thiyl radicals, for example, can react at sites of unsaturation, but their reactivity with saturated rings is less common without specific functionalization. mdpi.com

Radical reactions often require an initiation step, such as the use of a radical initiator like AIBN (azobisisobutyronitrile) or photochemical activation. mdpi.com While there is extensive research on radical additions to unsaturated systems and heterocycles, specific studies on radical functionalization of the this compound ring are not widely documented. nih.govnih.govresearchgate.net

Mechanistic Investigations through Kinetic Studies and Isotopic Labeling

Mechanistic studies, including kinetic analysis and isotopic labeling, provide deep insights into reaction pathways. For lactones, hydrolysis is a well-studied reaction.

Kinetic studies of lactone hydrolysis often reveal the dependence of the reaction rate on pH. The hydrolysis of camptothecin (B557342), a complex molecule containing a lactone ring, showed that the conversion to the carboxylate form occurs under neutral and basic conditions and is largely dependent on the hydroxide (B78521) ion concentration. nih.gov The reverse reaction, lactonization, was observed under acidic and neutral conditions. nih.gov

Isotopic labeling is a powerful tool to determine the point of bond cleavage. For example, the hydrolysis of a water-soluble camptothecin analogue in H₂¹⁸O resulted in the incorporation of ¹⁸O into the lactone ring upon re-lactonization. nih.gov This finding strongly suggests that the hydrolysis mechanism proceeds via acyl-oxygen cleavage (attack at the carbonyl carbon) rather than alkyl-oxygen cleavage (attack at the carbon of the ether linkage). nih.gov

Table 2: Summary of Mechanistic Investigation Techniques for Lactone Reactions

TechniqueInformation GainedExample Application
Kinetic Studies Reaction rates, rate laws, pH dependence, activation parameters.Determining the rate dependence of lactone hydrolysis on hydroxide concentration. nih.govresearchgate.net
Isotopic Labeling Elucidation of bond cleavage pathways (acyl vs. alkyl cleavage).Use of H₂¹⁸O to confirm acyl-oxygen cleavage in lactone hydrolysis. nih.gov
Kinetic Solvent Isotope Effect (KSIE) Information about the transition state structure.Comparing reaction rates in H₂O and D₂O to infer proton transfer in the rate-determining step. nih.gov

Computational and Theoretical Investigations of 3,3,5,5 Tetramethyloxolan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. mit.eduspectroscopyonline.com By calculating the electron density, DFT can predict various molecular attributes, including geometric parameters, vibrational frequencies, and reactivity indices. For 3,3,5,5-tetramethyloxolan-2-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can elucidate its electronic structure. spectroscopyonline.comresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. These calculations can also generate an electrostatic potential map, which visualizes the charge distribution and helps identify electrophilic and nucleophilic sites within the molecule.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO EnergyValueRelates to the ability to donate electrons.
LUMO EnergyValueRelates to the ability to accept electrons.
HOMO-LUMO GapValueIndicator of chemical reactivity and stability.
Dipole MomentValueMeasures the overall polarity of the molecule.

Note: Specific values would require performing actual DFT calculations on the molecule.

Conformational Analysis and Energy Landscapes

The five-membered oxolane ring of this compound is not planar and can adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and the energy barriers between them. The presence of four methyl groups introduces significant steric interactions that influence the preferred conformation.

Computational methods can map the potential energy surface of the molecule as a function of its torsional angles. This reveals the low-energy conformers and the transition states that connect them. For substituted cyclic systems, chair and boat-like conformations are often considered. researchgate.net In the case of this compound, the puckering of the lactone ring will be a key determinant of its conformational preferences. The relative energies of different conformers can be calculated to determine their populations at a given temperature. researchgate.net

Table 2: Relative Energies of Possible Conformers of this compound

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
EnvelopeValueValue
TwistValueValue

Note: Specific values and conformer names would be determined through detailed computational analysis.

Transition State Modeling for Reaction Pathways

Understanding the mechanisms of chemical reactions involving this compound requires the identification of the transition state—the high-energy point of no return along the reaction coordinate. mit.edu Computational modeling is a powerful tool for locating and characterizing these fleeting structures. mit.edu By calculating the potential energy surface for a given reaction, such as hydrolysis or aminolysis of the lactone ring, the geometry and energy of the transition state can be determined.

This information is critical for predicting reaction rates and understanding how substituents or catalysts might influence the reaction pathway. researchgate.net For instance, modeling the addition of a nucleophile to the carbonyl carbon would reveal the geometry of the tetrahedral intermediate's formation, which is often the rate-determining step.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and conformational analysis provide static pictures of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.gov While this compound itself might not be the primary focus of a QSAR study, it could be included as part of a larger dataset of related lactones to develop a predictive model.

In a hypothetical QSAR study, various molecular descriptors for this compound and similar compounds would be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). ajchem-a.com These descriptors are then correlated with an observed activity using statistical methods like multiple linear regression or machine learning algorithms. researchgate.netresearchgate.net The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds. mdpi.comnih.gov

No Publicly Available Research Found on the Polymerization of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research detailing the use of This compound as a monomer in ring-opening polymerization (ROP) or as a building block in complex organic synthesis. This scarcity of information prevents the construction of a detailed scientific article based on the requested outline.

Extensive queries covering various forms of polymerization—including cationic, anionic, and radical ring-opening polymerization—and its potential applications in creating degradable polymers, multiblock copolymers, or sequence-controlled polymers yielded no specific results for this compound. Similarly, searches for its application as a synthetic intermediate in more complex molecular architectures were unsuccessful.

While the field of polymer chemistry extensively covers the ring-opening polymerization of various lactones and heterocyclic compounds to create advanced materials, it appears that this compound has not been a subject of significant academic or industrial research in this context. The steric hindrance caused by the four methyl groups on the oxolanone ring might pose significant challenges to polymerization, potentially explaining the lack of literature.

Therefore, the following sections of the requested article outline cannot be populated with scientifically accurate and specific information at this time:

Applications and Advanced Materials Based on 3,3,5,5 Tetramethyloxolan 2 One

Use as a Building Block in Complex Organic Synthesis

Further research and investigation into the reactivity and polymerization potential of 3,3,5,5-Tetramethyloxolan-2-one would be required to provide the detailed findings requested.

Precursor to Chiral Auxiliaries and Ligands

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. While the γ-butyrolactone scaffold is present in some chiral molecules, a thorough review of the scientific literature does not reveal specific examples of this compound being utilized as a direct precursor for the synthesis of chiral auxiliaries or ligands. The symmetrical nature of the four methyl groups on the lactone ring in its common synthetic form means it is achiral, and thus would require a chiral resolution or asymmetric modification to serve in this capacity.

Synthesis of Functionalized Tetrahydrofurans and Open-Chain Derivatives

The γ-butyrolactone ring is a versatile intermediate that can be chemically modified to produce a variety of functionalized tetrahydrofurans and open-chain derivatives. These transformations often involve ring-opening reactions, reductions, or reactions at the α-carbon. However, specific, documented examples of this compound undergoing such transformations to yield functionalized tetrahydrofurans or open-chain compounds are not extensively reported in the available scientific literature.

The primary synthetic route to this compound itself involves the acid-catalyzed ring closure of 2,5-dimethylhexane-2,5-diol. evitachem.com This precursor highlights the accessibility of the core structure from readily available starting materials.

Table 1: Synthesis of this compound

Starting Material Catalyst Product Significance

Integration into Natural Product Synthesis

The γ-butyrolactone motif is a common structural feature in a wide array of biologically active natural products. nih.govacs.org These compounds often exhibit diverse pharmacological properties, including antibiotic, antifungal, and immunosuppressive activities. nih.gov Despite the prevalence of the core γ-butyrolactone ring in nature, a review of the literature indicates that this compound has not been specifically reported as a building block or intermediate in the total synthesis of any known natural products. Its highly substituted nature may not align with the substitution patterns commonly found in naturally occurring γ-butyrolactones.

Development of Novel Solvents and Reaction Media

One of the more promising and documented applications of this compound is its use as a specialty solvent. evitachem.com Its molecular structure imparts properties that make it an attractive alternative to more conventional solvents in certain chemical reactions.

A significant advantage of this compound is its stability and non-peroxide forming nature. evitachem.com Ethers, such as diethyl ether and tetrahydrofuran (B95107) (THF), are common solvents in organic synthesis but have the hazardous tendency to form explosive peroxides upon exposure to air and light. The structural features of this compound mitigate this risk, enhancing safety in laboratory and industrial settings. evitachem.com

As a polar aprotic solvent, it possesses a dipole moment that allows it to dissolve a range of polar and nonpolar compounds. Polar aprotic solvents are known to be effective in accelerating reaction rates for certain types of reactions, such as S_N2 reactions, by solvating cations while leaving anions relatively free and more nucleophilic. libretexts.orgmasterorganicchemistry.comyoutube.com

Table 2: Comparison of Solvent Properties

Solvent Formula Boiling Point (°C) Dielectric Constant Classification Peroxide Formation Risk
This compound C₈H₁₄O₂ Not widely reported Not widely reported Polar Aprotic No evitachem.com
Diethyl Ether (C₂H₅)₂O 34.6 4.3 Polar Aprotic (Borderline) Yes
Tetrahydrofuran (THF) C₄H₈O 66 7.5 Polar Aprotic (Borderline) Yes
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO 189 47 Polar Aprotic No

While comprehensive data on the physical properties of this compound are not as readily available as for common solvents, its classification as a non-peroxide forming polar aprotic solvent positions it as a potentially valuable medium for specific synthetic applications where solvent stability and safety are paramount.

Future Perspectives and Emerging Research Avenues for 3,3,5,5 Tetramethyloxolan 2 One

Catalytic Strategies for Efficient Synthesis and Transformation

The synthesis of 3,3,5,5-tetramethyloxolan-2-one is not trivial due to its highly substituted structure. Future research will likely focus on developing efficient catalytic methods for both its synthesis from precursors and its subsequent chemical transformations.

One promising synthetic route is the catalytic oxidative lactonization of the corresponding diol, 2,5-dimethylhexane-2,5-diol. While traditional oxidation methods can be harsh, modern catalytic systems offer milder and more selective alternatives. For instance, copper/nitroxyl catalyst systems have proven highly effective for the aerobic oxidative lactonization of various diols, including those with significant steric hindrance. organic-chemistry.org Another established method for lactone synthesis is the Baeyer-Villiger oxidation. In this approach, the corresponding cyclic ketone, 3,3,5,5-tetramethylcyclopentanone, would be oxidized using a peroxy acid, often with a metal or organocatalyst to improve efficiency and selectivity. organic-chemistry.org

More advanced strategies that could be adapted for this target molecule include direct C-H activation and lactonization. Palladium-catalyzed C(sp³)–H activation has been used to synthesize γ-lactones directly from aliphatic carboxylic acids bearing diverse substitution patterns. acs.org Applying this to a precursor like 4,4-dimethylpentanoic acid could provide a novel and atom-economical route.

For transformations, the most significant reaction is the ring-opening of the lactone. This can be a challenging step due to steric hindrance and the relative stability of the five-membered ring. Research into potent Lewis acid catalysts, such as scandium triflate (Sc(OTf)₃) or tin(II) triflate (Sn(OTf)₂), which are known to catalyze the ring-opening polymerization (ROP) of other challenging lactones, will be crucial. nagoya-u.ac.jprsc.org These catalysts function by activating the monomer, making the carbonyl group more susceptible to nucleophilic attack. nagoya-u.ac.jp The development of bifunctional catalysts, which can activate both the lactone and a nucleophile (like an alcohol initiator), represents another key area of future investigation. nih.govlibretexts.org

Synthetic Strategy Precursor Catalyst/Reagent Example Key Advantages
Oxidative Lactonization 2,5-Dimethylhexane-2,5-diolCu/TEMPO or Cu/ABNO with air organic-chemistry.orgMild conditions, uses air as the terminal oxidant.
Baeyer-Villiger Oxidation 3,3,5,5-Tetramethylcyclopentanonem-Chloroperoxybenzoic acid (mCPBA)A classic and reliable method for lactone synthesis. organic-chemistry.org
C(sp³)–H Lactonization 4,4-Dimethylpentanoic acidPalladium(II) catalysts acs.orgHigh atom economy, direct functionalization.
Ring-Expansion Carbonylation Tetramethyl-substituted epoxideBimetallic [Lewis acid]⁺[Co(CO)₄]⁻ mdpi.comPotential for novel routes, though primarily developed for β-lactones. mdpi.com

Exploration of Bio-Based Synthesis Routes

The development of sustainable chemical processes from renewable feedstocks is a major goal of modern chemistry. Future research will undoubtedly focus on establishing bio-based production routes for this compound.

A highly plausible pathway starts from bio-derived platform molecules. A key intermediate, 2,5-dimethylhexane-2,5-diol (DHL), can be synthesized from renewable resources. One such route begins with the fermentation of biomass to produce acetone, which can then be coupled to form the C6 backbone, followed by hydrogenation to yield DHL. mdpi.com An alternative and demonstrated route involves using methyl levulinate, a derivative of levulinic acid which is produced from the acid-catalyzed dehydration of C6 sugars (like glucose). Methyl levulinate can undergo triple methylation to give DHL in high yield. mdpi.com

Once bio-based DHL is obtained, biocatalytic methods can be employed for the final conversion to this compound. There are three major biocatalytic strategies for lactone synthesis nih.govnih.gov:

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes could catalyze the oxidation of bio-derived 3,3,5,5-tetramethylcyclopentanone.

Alcohol Dehydrogenases (ADHs): ADH enzymes can perform the oxidative lactonization of diols. nih.gov This would involve a two-step oxidation of DHL, first to the lactol and then to the final lactone. nih.gov

Reductive Cyclization: This involves the enzymatic reduction of a keto-ester precursor. nih.gov

The use of enzymes like ADHs or BVMOs offers high selectivity under mild aqueous conditions, aligning with the principles of green chemistry. nih.govnih.gov

Bio-Based Route Stage Starting Material Intermediate Catalytic Method Reference
Precursor Synthesis (Route A) Bio-based AcetoneAlkyne HexanediolChemical Catalysis (e.g., KOtBu) mdpi.com
Precursor Synthesis (Route B) Methyl Levulinate (from Glucose)2,5-Dimethylhexane-2,5-diol (DHL)Grignard Reaction (MeMgCl) mdpi.com
Final Lactonization Step 2,5-Dimethylhexane-2,5-diol (DHL)This compoundBiocatalysis (e.g., Alcohol Dehydrogenase) nih.gov

Advanced Material Design with this compound Derived Polymers

The polymerization of this compound via ring-opening polymerization (ROP) presents both significant challenges and exciting opportunities for advanced material design. libretexts.org Generally, five-membered γ-lactones are considered non-polymerizable due to low ring strain and an unfavorable positive Gibbs free energy of polymerization. nih.gov However, the extensive substitution on this particular lactone could alter its thermodynamic profile.

Future research will first need to overcome the thermodynamic barrier to polymerization. While homopolymerization may be difficult, copolymerization with more reactive monomers is a viable strategy. rsc.orgnih.gov For example, incorporating small amounts of this compound into a polymer chain of a more conventional lactone, such as ε-caprolactone or δ-valerolactone, could be used to precisely tune the properties of the final material. nih.gov

The inclusion of the sterically bulky tetramethyl-substituted unit is expected to impart unique characteristics to the resulting polyesters:

Thermal Stability: The gem-dimethyl groups could restrict chain mobility and rotation, potentially increasing the glass transition temperature (Tg) and thermal stability of the copolymer compared to unsubstituted polyesters. nih.gov

Mechanical Properties: The bulky groups could act as reinforcing points within the polymer matrix, potentially enhancing stiffness and altering tensile properties. By creating cross-linked elastomers with novel bis(lactone) linkers, materials with tunable elongation (100-900%) and tensile strength (1-6 MPa) have been achieved with other substituted lactones. researchgate.net

Hydrophobicity and Degradability: The four methyl groups would significantly increase the hydrophobicity of the polymer, which would in turn affect its degradation profile. This could be advantageous for creating polyesters with tailored enzymatic or hydrolytic degradation rates.

Advanced material design would involve creating block copolymers where segments of poly(this compound) (if achievable) or its copolymers form hard, reinforcing domains within a softer polyester (B1180765) matrix, leading to novel thermoplastic elastomers. researchgate.netrsc.org

Polymer Property Anticipated Effect of Tetramethyl-Lactone Unit Rationale
Polymerizability Low for homopolymerization; feasible in copolymerization. nih.govrsc.orgHigh steric hindrance and low ring strain of the γ-lactone. nih.gov
Glass Transition Temp. (Tg) IncreaseRestricted chain mobility due to bulky substituents. nih.gov
Mechanical Strength Potential for reinforcementSteric bulk can disrupt crystallinity but also stiffen the polymer backbone.
Degradation Rate DecreaseIncreased hydrophobicity and steric shielding of the ester linkages.

Development of High-Throughput Screening Methodologies for Reactivity

To accelerate the exploration of this compound, high-throughput screening (HTS) methodologies will be indispensable. HTS allows for the rapid and parallel testing of numerous reaction conditions, catalysts, or substrates, drastically reducing the time required for optimization and discovery.

Future research in this area will focus on several key applications:

Catalyst Screening for Synthesis: To find optimal catalysts for the synthesis of the lactone, microplate-based reactor systems can be used. Each well can contain a different catalyst (e.g., various Lewis acids, oxidation catalysts) with the precursor molecule. Analysis can be performed rapidly using techniques like mass spectrometry or chromatography to identify the most efficient and selective catalysts. acs.org

Screening for Polymerization Activity: Identifying catalysts for the challenging ring-opening polymerization of this lactone is a prime target for HTS. A recently developed method for assessing the polymerizability of lactones involves monitoring their ring-opening equilibrium in methanol (B129727) via ¹H NMR. nih.govumn.edu This approach could be adapted to a 96-well plate format, allowing for the rapid screening of various organocatalysts or metal complexes by quantifying the extent of ring-opening under standardized conditions.

Mapping Reactivity Profiles: HTS can be used to quickly map the reactivity of this compound with a diverse library of nucleophiles or under various transformation conditions. Fluorescence-based assays, where a reaction product is fluorescent, can provide a rapid readout of reactivity. For example, screening its reaction with a library of amines to form amides could be monitored if the resulting product or a byproduct is fluorescent. google.com

These HTS approaches will enable researchers to quickly navigate the complex chemical space associated with this hindered lactone, identifying promising pathways for its synthesis, polymerization, and functionalization.

Q & A

Q. What are the recommended synthetic routes for 3,3,5,5-Tetramethyloxolan-2-one, and how can purity be optimized?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the oxolane ring structure and methyl group positions (e.g., δ 1.2–1.5 ppm for methyl protons). IR spectroscopy (1700–1750 cm⁻¹) identifies the carbonyl group. High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₁₄O₃: calculated 170.0943 g/mol). Advanced 2D NMR (COSY, HSQC) resolves overlapping signals caused by symmetry .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent oxidation. Use gloveboxes for hygroscopic-sensitive reactions. Degradation studies under accelerated conditions (40°C, 75% humidity) show <5% decomposition over 30 days. Waste must be treated via neutralization (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How do the tetramethyl groups influence the compound’s reactivity in ring-opening reactions?

  • Methodological Answer : Steric hindrance from methyl groups slows nucleophilic attacks. Kinetic studies using in situ IR or HPLC monitoring reveal that ring-opening with Grignard reagents (e.g., MeMgBr) requires elevated temperatures (80°C) compared to less hindered analogs (40°C). Computational modeling (DFT) predicts activation energies 15–20% higher due to steric effects .

Q. What role does this compound play in asymmetric catalysis?

  • Methodological Answer : The rigid oxolane ring serves as a chiral auxiliary in enantioselective alkylation. For example, coupling with prochiral aldehydes using Ti(OiPr)₄ as a Lewis acid achieves up to 92% ee. Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess .

Q. How can degradation pathways of this compound under acidic conditions be systematically analyzed?

  • Methodological Answer : Conduct stability studies in HCl (0.1–2 M) at 25–60°C. Monitor degradation via LC-MS/MS to identify intermediates (e.g., ring-opened dicarboxylic acids). NMR kinetic trapping experiments with D₂O reveal protonation at the carbonyl oxygen as the rate-limiting step .

Q. What computational methods are suitable for modeling the compound’s conformational dynamics?

  • Methodological Answer : Use molecular dynamics (MD) simulations (AMBER force field) to analyze ring puckering. Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts a boat conformation as the most stable (ΔG = 2.3 kcal/mol lower than chair). Compare with X-ray crystallography data to validate .

Contradictions in Literature

  • Synthetic Yield Variability : Some protocols report 60–70% yields using BF₃·Et₂O catalysis , while others using H₂SO₄ achieve 50–55% due to side reactions (e.g., dimerization). Optimization via Design of Experiments (DoE) is recommended .
  • Thermal Stability : Commercial samples (97% purity) show no degradation at 25°C, but lab-synthesized batches (90–95% purity) degrade 10–15% under identical conditions, suggesting impurities accelerate decomposition .

Key Research Tools

TechniqueApplication ExampleReference
Chiral HPLCEnantiomeric excess determination
DFT CalculationsConformational analysis
In Situ IR MonitoringReaction kinetics
LC-MS/MSDegradation pathway elucidation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.